molecular formula C13H23N3O3S2 B7049605 N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide

N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7049605
M. Wt: 333.5 g/mol
InChI Key: QCECTUPODOKDDL-UHFFFAOYSA-N
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Description

N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Methanesulfonamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to a sulfonamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It can inhibit key enzymes, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide: can be compared with other thiazole and piperidine derivatives.

    Similar Compounds: Thiazole derivatives like thiamine (vitamin B1) and piperidine derivatives like piperine (an alkaloid found in black pepper).

Uniqueness

    Unique Structural Features: The combination of a thiazole ring, piperidine ring, and methanesulfonamide group is unique and contributes to its distinct chemical and biological properties.

    Distinct Applications:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S2/c1-19-9-13-15-12(10-20-13)8-16-5-3-4-11(7-16)6-14-21(2,17)18/h10-11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCECTUPODOKDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CN2CCCC(C2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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